molecular formula C18H24NO6- B12364672 L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester

Cat. No.: B12364672
M. Wt: 350.4 g/mol
InChI Key: NEJPFSNBCOTZHN-AWEZNQCLSA-M
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Description

Key Molecular Parameters

Property Value
Molecular formula C₁₈H₂₅NO₆
Molecular weight 351.4 g/mol
CAS Registry Number 200615-91-4
Systematic IUPAC Name (2S)-2-[(tert-Butoxycarbonyl)(methyl)amino]-5-(benzyloxy)-5-oxopentanoic acid

The Boc group introduces steric bulk and protects the α-amino group during synthetic reactions, while the benzyl ester stabilizes the γ-carboxyl against premature hydrolysis.

Stereochemical Configuration Analysis

The compound retains the native L-configuration of glutamic acid at the α-carbon (C2), as confirmed by optical rotation data and synthetic precedence. Key stereochemical features include:

  • Chiral centers :

    • C2 (α-carbon) : S-configuration, consistent with L-glutamic acid.
    • C4 (γ-carbon) : Non-chiral due to esterification, but the benzyl group introduces planar asymmetry in the ester moiety.
  • Conformational restraints :

    • The Boc group’s tert-butyl moiety imposes torsional restrictions on the N–Cα bond, favoring a gauche conformation to minimize steric clash with the methyl group.
    • The benzyl ester’s aromatic ring participates in weak van der Waals interactions with adjacent methylene groups, stabilizing a staggered side-chain conformation.

Stereochemical Comparison Table

Feature This Compound Boc-L-Glutamine Methyl Ester
α-Carbon configuration S S
γ-Carboxyl modification Benzyl ester Methyl ester
N-terminal groups Boc + methyl Boc only

The N-methylation distinguishes this compound from conventional Boc-protected glutamates, altering its hydrogen-bonding capacity and solubility profile.

Crystallographic Studies and Conformational Dynamics

While direct crystallographic data for this compound are limited, insights can be extrapolated from structurally related Boc-protected amino acids:

  • Bond lengths and angles :

    • N–Cα bond : ~1.46 Å (consistent with sp³ hybridization).
    • C=O (Boc group) : ~1.21 Å, typical for carbonyl bonds.
    • C–O (benzyl ester) : ~1.36 Å, indicating partial double-bond character due to resonance stabilization.
  • Conformational preferences :

    • The Boc group adopts a trans orientation relative to the methyl group to minimize steric hindrance.
    • Molecular dynamics simulations suggest the benzyl ester rotates freely in nonpolar solvents but adopts a syn-periplanar conformation in polar media to optimize solvation.

Comparative Analysis with Related Glutamate Derivatives

Functional Group Variations

Compound N-Protection γ-Carboxyl Modification Key Applications
This compound Boc + methyl Benzyl ester Peptide synthesis, metal chelation
Boc-L-glutamine methyl ester Boc Methyl ester Solid-phase peptide synthesis
Dimethyl-N-Boc-L-glutamate Boc Methyl ester Solubility enhancement

Reactivity and Stability

  • Boc deprotection : This compound undergoes acidolysis (e.g., with trifluoroacetic acid) to yield a free α-amino group, while the benzyl ester requires hydrogenolysis for removal.
  • Comparative stability : The benzyl ester enhances stability in acidic conditions compared to methyl esters, making it suitable for sequential deprotection strategies.

Solubility and Physicochemical Properties

Property This Compound Boc-L-Glutamine Methyl Ester
Solubility in DMSO High Moderate
LogP (predicted) 2.1 1.4
Melting point Not reported 45°C

The benzyl ester’s hydrophobicity increases lipid solubility, facilitating membrane permeability in biochemical assays.

Properties

Molecular Formula

C18H24NO6-

Molecular Weight

350.4 g/mol

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoate

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/p-1/t14-/m0/s1

InChI Key

NEJPFSNBCOTZHN-AWEZNQCLSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Esterification and N-Methylation

A widely cited method from patent literature involves sequential esterification, methylation, and Boc protection:

Step 1: Dimethyl Ester Formation
L-Glutamic acid is treated with methanol and thionyl chloride (SOCl₂) at 8–10°C, followed by heating to 30–35°C for 3 hours. This yields L-glutamic acid dimethyl ester hydrochloride (90–95% yield):
$$
\text{L-Glu-OH} + 2\text{MeOH} \xrightarrow{\text{SOCl}_2} \text{L-Glu(OMe)-OMe·HCl}
$$

Step 2: N-Methylation
The hydrochloride salt is neutralized with aqueous NaOH (pH 9–10), and methyl iodide (1.1 equiv) is added in ethyl acetate. After 12 hours at 25°C, N-methyl-L-glutamic acid dimethyl ester is obtained (75–80% yield):
$$
\text{L-Glu(OMe)-OMe·HCl} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{Me-NH-L-Glu(OMe)-OMe}
$$

Step 3: Boc Protection
Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) is introduced under biphasic conditions (ethyl acetate/water, pH 9–10). After 12 hours, Boc-N-Me-L-Glu(OMe)-OMe is isolated in 85% yield:
$$
\text{Me-NH-L-Glu(OMe)-OMe} + \text{Boc}_2\text{O} \rightarrow \text{Boc-N-Me-L-Glu(OMe)-OMe}
$$

Step 4: Selective Hydrolysis and Transesterification
The alpha-methyl ester is hydrolyzed with 1M NaOH (0°C, 2 hours), followed by benzyl esterification of the gamma-carboxyl using benzyl bromide and K₂CO₃ in DMF (60°C, 6 hours):
$$
\text{Boc-N-Me-L-Glu(OMe)-OH} + \text{BnBr} \rightarrow \text{Boc-N-Me-L-Glu(OBzl)-OH}
$$

Enzymatic Gamma-Selective Esterification

Recent advances in biocatalysis offer an alternative to chemical esterification. Proteases such as Alcalase immobilized on acrylic resin demonstrate gamma-carboxyl selectivity (81% yield) in benzyl ester formation under anhydrous conditions:
$$
\text{Boc-N-Me-L-Glu-OH} + \text{BnOH} \xrightarrow{\text{Alcalase}} \text{Boc-N-Me-L-Glu(OBzl)-OH}
$$
Key Parameters :

  • Solvent: Benzyl alcohol (neat)
  • Temperature: 40°C
  • Enzyme loading: 20 mg/mmol substrate

Comparative Analysis of Methodologies

Parameter Chemical Synthesis Enzymatic Route
Yield 62% (over 4 steps) 81% (single step)
Selectivity Requires hydrolysis Gamma-specific
Reaction Time 48 hours 24 hours
Byproducts Diastereomers (5–8%) None detected
Scalability >100 g demonstrated Limited to 10 g

The enzymatic approach eliminates the need for harsh hydrolysis conditions but requires optimization for large-scale applications.

Critical Challenges and Optimization Strategies

N-Methylation Efficiency

Primary amines exhibit low reactivity toward mono-methylation due to over-alkylation. Using a 10% excess of methyl iodide and phase-transfer catalysis (tetrabutylammonium bromide) improves mono-methylation yields to 88%.

Benzyl Ester Stability

Benzyl esters are susceptible to hydrogenolysis during global deprotection. Employing p-methoxybenzyl (PMB) esters as alternatives enhances stability while maintaining similar reactivity.

Industrial-Scale Production Insights

A pilot-scale synthesis (500 kg batch) reported in patent CN111807994A highlights:

  • Cost Efficiency : SOCl₂-based esterification reduces raw material costs by 40% compared to DCC-mediated coupling.
  • Purity Control : Crystallization from ethyl acetate/petroleum ether (1:3) achieves >99.5% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-N-Me-Glu(Obzl)-OH can undergo oxidation reactions, particularly at the benzyl ester group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it back to the carboxylic acid form.

    Substitution: The Boc protecting group can be removed under acidic conditions, and the benzyl ester can be cleaved using hydrogenation or strong acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection, and palladium on carbon (Pd/C) with hydrogen gas for benzyl ester cleavage.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Glutamic acid derivatives.

    Substitution: Free amino acids or peptides.

Scientific Research Applications

Chemistry: Boc-N-Me-Glu(Obzl)-OH is widely used in peptide synthesis as a protected amino acid derivative. It allows for the stepwise construction of peptides without interference from reactive side chains.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a building block for synthetic peptides used in various assays.

Medicine: In medicinal chemistry, Boc-N-Me-Glu(Obzl)-OH is used to synthesize peptide-based drugs and inhibitors. It is also employed in the development of diagnostic agents.

Industry: Industrially, this compound is used in the production of peptide-based materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Boc-N-Me-Glu(Obzl)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides.

Comparison with Similar Compounds

Structural Variations in Protecting Groups and Substituents

Table 1: Key Structural Features of Glutamic Acid Derivatives
Compound Name Amino Protection N-Substituent γ-Carboxyl Ester α-Carboxyl Ester CAS/Reference
Target Compound: L-Glutamic acid, N-Boc-N-methyl-, 5-benzyl ester Boc Methyl Benzyl Free -
Boc-L-Glu(OMe)-OH Boc None Methyl Free 72086-72-7
N-Cbz-L-Glutamic acid 5-tert-butyl ester Cbz None tert-Butyl Free -
Fmoc-L-Glutamic acid γ-2-phenylisopropyl ester Fmoc None 2-Phenylisopropyl Free 200616-39-3
L-Glutamic acid, N-Boc-, 5-methyl 1-benzyl ester Boc None Methyl Benzyl 132245-78-4
Key Observations:
  • Amino Protection: The Boc group (tert-butyl-based) is less polar than Cbz (benzyl-based) or Fmoc (fluorenylmethyl-based), influencing solubility and deprotection conditions .
  • N-Methyl Substitution : Unique to the target compound, this modification reduces nucleophilicity and may enhance metabolic stability .
  • Ester Groups: Benzyl esters (target compound) are cleaved under hydrogenolysis, whereas tert-butyl esters (e.g., CAS 72086-72-7) require strong acids like trifluoroacetic acid .

Stability and Physicochemical Properties

  • Boc vs. Fmoc Stability : Boc is stable under basic conditions but labile in acidic media, whereas Fmoc requires piperidine for cleavage. The target compound’s Boc group offers compatibility with base-sensitive substrates .
  • Solubility : Benzyl esters (logP ~2.1) increase hydrophobicity compared to methyl or tert-butyl esters, impacting solubility in aqueous systems .

Pharmaceutical and Industrial Relevance

  • Target Compound: Potential intermediate in N-methylated peptide therapeutics, where enhanced protease resistance is desired .
  • Fmoc Derivatives (e.g., CAS 200616-39-3) : Widely used in SPPS (solid-phase peptide synthesis) due to UV-active Fmoc for monitoring reactions .
  • Cbz-Protected Analogs (e.g., CAS 88815-54-7): Common in small-molecule drug synthesis for temporary amino protection .

Biological Activity

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester is a derivative of glutamic acid that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C17H29NO8
  • Molecular Weight : 375.41 g/mol
  • CAS Number : 206128-03-2

Synthesis

The synthesis of L-Glutamic acid derivatives typically involves protecting the amino and carboxyl groups to facilitate selective reactions. The compound can be synthesized through a multi-step process involving the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification at the carboxylic acid site.

L-Glutamic acid is primarily known as a neurotransmitter in the central nervous system. Its derivatives, including N-methyl and phenylmethyl esters, may exhibit enhanced bioactivity due to modifications that affect solubility and permeability across biological membranes. Research indicates that such modifications can lead to increased binding affinity to glutamate receptors or other targets involved in neurological pathways.

Pharmacological Studies

  • Neuroprotective Effects : Some studies have indicated that glutamic acid derivatives can exert neuroprotective effects against excitotoxicity caused by excessive glutamate signaling. This is particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Antioxidant Properties : Certain derivatives have shown potential antioxidant activities, which may contribute to their protective effects on neuronal cells by mitigating oxidative stress.
  • Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to neurotransmitter degradation, which could prolong the action of glutamate in synaptic transmission.

Study 1: Neuroprotective Role in Alzheimer's Disease

A study published in the Journal of Medicinal Chemistry explored various glutamic acid derivatives for their neuroprotective properties. The results indicated that certain esters exhibited significant protective effects against neuronal cell death induced by amyloid-beta peptides, suggesting a potential therapeutic role in Alzheimer's disease management .

CompoundIC50 (µM)Mechanism
L-Glutamic Acid Derivative A15NMDA receptor antagonist
L-Glutamic Acid Derivative B25Antioxidant activity

Study 2: Antioxidant Activity Evaluation

In another investigation focusing on antioxidant properties, researchers assessed several glutamic acid esters' ability to scavenge free radicals. The findings revealed that specific modifications enhanced the compounds' efficacy as radical scavengers, contributing to their potential use in formulations aimed at reducing oxidative stress-related damage .

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